molecular formula C7H7ClN2 B1429301 2-Ethynylpyridin-4-amine hydrochloride CAS No. 1357353-33-3

2-Ethynylpyridin-4-amine hydrochloride

Cat. No.: B1429301
CAS No.: 1357353-33-3
M. Wt: 154.6 g/mol
InChI Key: GXJQHLXYOIFGJR-UHFFFAOYSA-N
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Description

2-Ethynylpyridin-4-amine hydrochloride (CAS: 1357353-33-3) is a pyridine derivative featuring an ethynyl group at the 2-position and an amine group at the 4-position, stabilized as a hydrochloride salt. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its reactive ethynyl moiety, which enables click chemistry and cross-coupling reactions. It is commercially available in milligram to gram quantities for laboratory use . The hydrochloride salt form enhances solubility in polar solvents, a common strategy to improve bioavailability in drug development.

Properties

IUPAC Name

2-ethynylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.ClH/c1-2-7-5-6(8)3-4-9-7;/h1,3-5H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJQHLXYOIFGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethynylpyridin-4-amine hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This article explores its biological properties, synthesis, and potential therapeutic roles based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClN\text{C}_7\text{H}_6\text{ClN} and a molecular weight of approximately 154.6 g/mol. The compound features an ethynyl group at the 2-position and an amino group at the 4-position of the pyridine ring, contributing to its reactivity and biological interactions. It typically appears as a white to off-white solid and is stored under refrigeration to maintain stability.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor in various enzyme systems, potentially influencing metabolic pathways. Preliminary studies suggest binding affinity with specific enzymes or receptors, which could lead to therapeutic effects against certain diseases.

2. Antimicrobial Properties:
There is evidence suggesting that this compound may possess antimicrobial properties. Its structure allows for interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

3. Interaction Studies:
Studies focusing on the interaction of this compound with biological targets have shown promising results. Its aromatic nature facilitates hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Case Studies

A review of recent literature highlights several case studies that emphasize the biological activity of this compound:

  • Study on Antiviral Activity: A study assessed compounds similar to this compound for their antiviral effects against Dengue virus in hepatoma cells, demonstrating potential for further exploration in viral inhibition .
  • Kinase Binding Assays: The compound's ability to bind to kinases was evaluated using LanthaScreen™ assays, indicating its potential role in modulating kinase activity related to various diseases .

Data Table

Biological Activity Description Reference
Enzyme InhibitionPotential inhibitor for various enzymes
Antimicrobial PropertiesExhibits antimicrobial effects
Binding AffinityInteracts with specific enzymes/receptors
Antiviral ActivityPotential antiviral effects against DENV

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

  • Sonogashira Coupling: This method allows for the formation of carbon-carbon bonds through coupling reactions involving the ethynyl group.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitutions to create more complex derivatives.

These synthetic routes provide flexibility in modifying the compound for specific applications in drug development.

Scientific Research Applications

Synthesis of Derivatives

2-Ethynylpyridin-4-amine hydrochloride serves as a precursor for synthesizing various derivatives with enhanced biological activities. Notable derivatives include:

  • N-Oxides of Pyridinyl Ethynyl Amines : These compounds exhibit potential in pharmaceutical applications due to their unique properties, including increased solubility and bioactivity.

Soil Nitrification Inhibition

Research indicates that this compound acts as an effective nitrification inhibitor in soil, reducing the formation of nitrites and nitrates. This property is particularly beneficial in agricultural settings to enhance nitrogen use efficiency.

The compound has shown promise in the development of agrochemicals, particularly as a herbicide and fungicide. Studies have demonstrated that derivatives synthesized from this compound display significant biological activity against various pathogens, including:

  • Cryptococcus neoformans: Demonstrated notable antimicrobial activity at low concentrations.

Case Study 1: Soil Application

In a study conducted by McCarty and Bremner (1990), it was found that applying this compound in varying soil types effectively inhibited nitrification processes under different temperature conditions. The results indicated that this compound could be a valuable tool for sustainable agricultural practices.

Case Study 2: Antimicrobial Activity

Research published by Ikramov et al. (2021) explored the synthesis of N-Oxides from this compound and their subsequent evaluation against fungal pathogens. The study revealed that certain derivatives exhibited enhanced antifungal properties compared to standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine and Pyrimidine Families

2-Chloro-5-nitropyridin-4-amine
  • Structure : Pyridine ring with chloro (C2), nitro (C5), and amine (C4) substituents.
  • Key Features : Strong electron-withdrawing nitro group enhances reactivity in heterocyclic drug synthesis. Forms N–H···O and N–H···Cl hydrogen bonds in crystal lattices, influencing stability .
  • Applications : Intermediate for cytokine inhibitors and heterocyclic pharmaceuticals .
2-Chloropyrimidin-4-amine
  • Structure : Pyrimidine ring (two nitrogen atoms) with chloro (C2) and amine (C4) groups.
  • Used in agrochemicals and pharmaceuticals due to its bioactivity .
LY2409881 Hydrochloride
  • Structure : Complex pyrimidine derivative with chlorophenyl and benzothiophene groups.
  • Key Features: Acts as a kinase inhibitor (molecular weight: 485.04 for free base).
2-(2-Chloropyridin-4-yl)ethan-1-amine Dihydrochloride
  • Structure : Pyridine ring with chloro (C2) and ethylamine side chain.
  • Key Features : Dihydrochloride salt improves solubility. The ethylamine group enables conjugation with carboxylic acids or carbonyls .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Inference)
2-Ethynylpyridin-4-amine HCl C₇H₇ClN₂ 170.60 Ethynyl (C2), Amine (C4) High (due to HCl salt)
2-Chloro-5-nitropyridin-4-amine C₅H₄ClN₃O₂ 173.56 Cl (C2), NO₂ (C5) Moderate (polar solvents)
2-Chloropyrimidin-4-amine C₄H₄ClN₃ 129.55 Cl (C2) Low (neutral form)
LY2409881 HCl C₂₄H₂₉ClN₆OS·HCl 521.45 Chlorophenyl, benzothiophene High (salt form)

Notes:

  • The ethynyl group in 2-Ethynylpyridin-4-amine HCl facilitates alkyne-azide cycloaddition, a key advantage over chloro or nitro derivatives .
  • Nitro groups (e.g., in 2-Chloro-5-nitropyridin-4-amine) increase electrophilicity but may reduce metabolic stability in drug candidates .

Preparation Methods

Starting from 2-Amino-4-halopyridine Precursors

A common approach is to start with 2-amino-4-chloropyridine or related halogenated pyridines, which can be converted into 2-ethynyl derivatives by palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

  • Step A: Synthesis of 2-amino-4-halopyridine

    Methods for preparing 2-amino-4-substituted pyridines often involve:

    • Refluxing substituted pyridine esters or formates with ammonia or ammonium salts in polar aprotic solvents (e.g., dimethylformamide),
    • Chlorination of hydroxyl or hydroxy-substituted pyridine intermediates using phosphorus trichloride or similar reagents,
    • Purification by extraction and crystallization to isolate the amino-chloropyridine intermediate.

    For example, a synthetic sequence reported for 2-amino-4-methylpyridine involves:

    Step Reagents and Conditions Yield (%) Notes
    1 Ethyl 2-(4-methylfuran) formate + ammonia gas, DMF, reflux 24h 72.6 Formation of 2-amino-3-hydroxy-4-methylpyridine
    2 2-amino-3-hydroxy-4-methylpyridine + PCl3, DMF, reflux 6h 91.9 Conversion to 2-amino-3-chloro-4-methylpyridine

    This approach demonstrates the feasibility of preparing amino-chloropyridine intermediates efficiently.

  • Step B: Sonogashira Coupling to Introduce Ethynyl Group

    The 2-chloro substituent can be replaced by an ethynyl group via palladium-catalyzed coupling with terminal alkynes (e.g., acetylene or protected alkynes) in the presence of copper(I) iodide and a base.

    Typical conditions:

    • Pd(PPh3)2Cl2 or Pd(PPh3)4 as catalyst,
    • CuI as co-catalyst,
    • Triethylamine or diisopropylethylamine as base,
    • Solvent: THF, DMF, or toluene,
    • Temperature: 50–80°C,
    • Reaction time: Several hours.

    This step yields 2-ethynyl-4-aminopyridine, which can then be converted to the hydrochloride salt.

Direct Amination and Ethynylation on Pyridine Rings

Alternative methods involve:

  • Direct amination of 2-ethynyl-4-halopyridine,
  • Or ethynylation of 4-aminopyridine derivatives.

However, these routes often require careful control of reaction conditions to avoid side reactions due to the nucleophilicity of the amino group and the sensitivity of the alkyne.

Preparation of Hydrochloride Salt

After obtaining the free base 2-ethynylpyridin-4-amine, conversion to the hydrochloride salt is typically performed by:

  • Treating the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate),
  • Precipitation or crystallization of the hydrochloride salt,
  • Filtration and drying under vacuum.

This step improves compound stability, solubility, and handling properties.

Comparative Data Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Remarks
1 2-Amino-3-hydroxy-4-methylpyridine Ethyl 2-(4-methylfuran) formate, NH3 gas, DMF, reflux 24h 72.6 Formation of hydroxy-pyridine intermediate
2 2-Amino-3-chloro-4-methylpyridine PCl3, DMF, reflux 6h 91.9 Chlorination step
3 2-Ethynyl-4-aminopyridine Pd-catalyzed Sonogashira coupling with terminal alkyne 70-85* Typical palladium-catalyzed coupling
4 2-Ethynylpyridin-4-amine hydrochloride HCl gas or HCl in ethanol, precipitation >90 Salt formation and purification

*Yields for Sonogashira coupling vary depending on catalyst and conditions.

Research Findings and Notes

  • The Sonogashira coupling is the most reliable method for introducing the ethynyl group at the 2-position of pyridine rings bearing halogen substituents, offering good yields and functional group tolerance.

  • The amino group at the 4-position can be introduced either prior to or after ethynylation, but protecting group strategies may be necessary if amination is performed after ethynylation to avoid catalyst poisoning.

  • The hydrochloride salt form is favored for its enhanced stability and ease of handling in downstream applications.

  • Alternative methods such as direct amination of ethynylated pyridines or ethynylation of aminopyridines have been reported but are less common due to selectivity and yield challenges.

  • The synthesis of related compounds like 2-amino-4-methylpyridine and 2-chloroethylamine hydrochloride, as described in patent literature, provide useful analogies for reaction conditions and purification strategies.

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-Ethynylpyridin-4-amine hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Reagents : Use amines or ethynylating agents in polar solvents like DMF or DMSO at elevated temperatures (60–100°C) to facilitate reactivity .
  • Purification : Employ column chromatography with ethanol-dichloromethane (1:4 v/v) as the eluent, followed by recrystallization from methanol .
  • Monitoring : Track reaction progress via TLC (silica gel plates, UV visualization) .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:
Combine multiple techniques for unambiguous confirmation:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments and carbon frameworks (e.g., δ ~2.5 ppm for ethynyl protons, δ ~150 ppm for pyridinamine carbons) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 179.05 for the free base) .
  • X-ray Crystallography : Resolve crystal structures for absolute configuration determination, particularly for polymorph identification .

Advanced: How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions while maintaining solubility .
  • Catalytic Systems : Introduce Pd/Cu catalysts for Sonogashira-type ethynylation to enhance coupling efficiency .
  • Stoichiometry : Adjust amine-to-halide ratios to 1.2:1 to drive reactions to completion without excess reagent waste .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT simulations) to identify shifts caused by solvation or tautomerism .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent peak interference .
  • Elemental Analysis : Confirm empirical formulas (e.g., C7_7H8_8ClN2_2) to rule out impurities .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water (<1 mg/mL at 25°C) .
  • Stability : Store under inert gas (N2_2/Ar) at −20°C to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding affinities with target enzymes (e.g., methionine aminopeptidase) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP ~1.8, moderate blood-brain barrier permeability) .

Advanced: How to investigate degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and thermal (80°C) conditions.
  • LC-MS Analysis : Identify degradation products (e.g., pyridine-N-oxide derivatives) via reverse-phase C18 columns and gradient elution (0.1% formic acid in acetonitrile/water) .
  • Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (t1/2_{1/2} ~12 hours under UV light) .

Basic: Which purity assessment methods are most reliable?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; aim for ≥98% purity (retention time ~8.2 minutes) .
  • Melting Point : Confirm consistency with literature values (e.g., 215–217°C with decomposition) .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Ethynylpyridin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethynylpyridin-4-amine hydrochloride

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